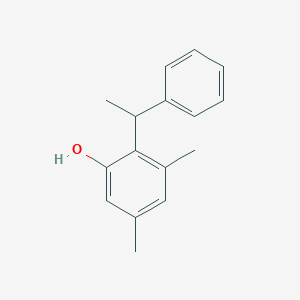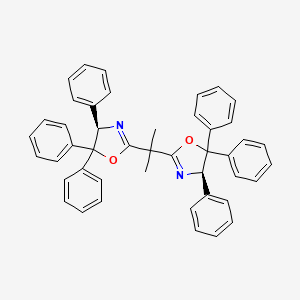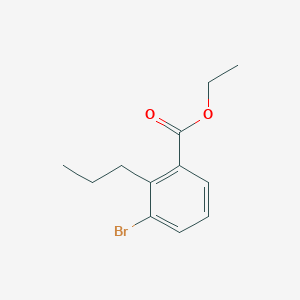
Ethyl 3-bromo-2-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a bromine atom and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Ethyl 3-bromo-2-propylbenzoate can be synthesized through several methods:
Esterification: One common method involves the esterification of 3-bromo-2-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrobromination: Another method involves the hydrobromination of ethyl 2-propylbenzoate using bromine in the presence of a radical initiator.
Analyse Des Réactions Chimiques
Ethyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-2-propylbenzoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their activity. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-2-propylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: This compound lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethyl 2-bromobenzoate: The bromine atom is positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
Ethyl 3-chloro-2-propylbenzoate: The chlorine atom is less reactive than bromine, resulting in different chemical and biological properties.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ethyl ester groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
ethyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
HEYHUBASHGXGRN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


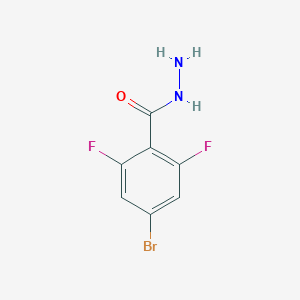
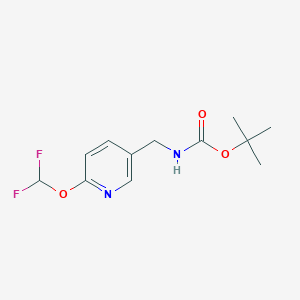
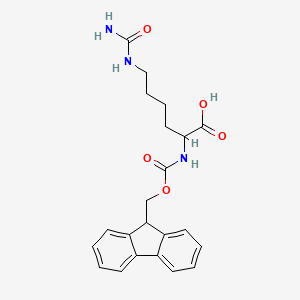
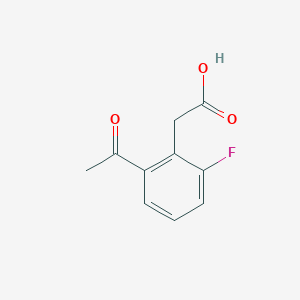

![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
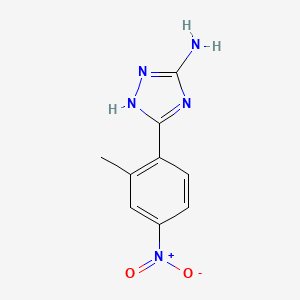
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)

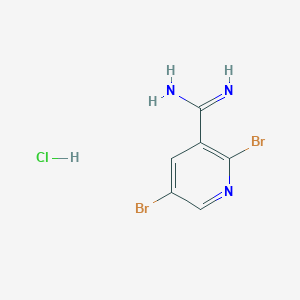
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
